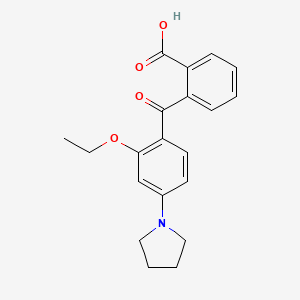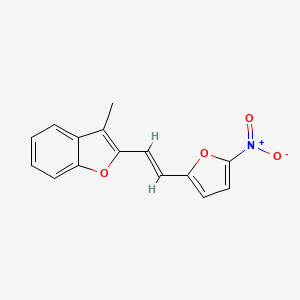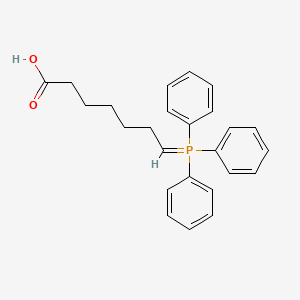
9H-Xanthen-9-one, 1,6,7-trihydroxy-2,3-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6,7-Trihydroxy-2,3-dimethoxy-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework. This particular compound has garnered interest due to its potential pharmacological properties and its presence in various natural sources .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of xanthones, including 1,6,7-trihydroxy-2,3-dimethoxy-9H-xanthen-9-one, can be achieved through several methods:
Classical Method: The first successful synthesis involved heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent.
Modified Grover, Shah, and Shah Reaction: This method uses zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times.
Industrial Production Methods
Industrial production of xanthones often involves the use of metal catalysts such as ytterbium, palladium, ruthenium, and copper. These catalysts facilitate various coupling reactions, including Ullmann-ether coupling and metal-free oxidative coupling .
化学反応の分析
Types of Reactions
1,6,7-Trihydroxy-2,3-dimethoxy-9H-xanthen-9-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the xanthone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted xanthones, hydroquinones, and quinones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,6,7-Trihydroxy-2,3-dimethoxy-9H-xanthen-9-one has several scientific research applications:
作用機序
The mechanism of action of 1,6,7-trihydroxy-2,3-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
- 1,3,8-Trihydroxy-2,6-dimethoxyxanthen-9-one
- 1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one (Methylbellidifolin)
- 4-β-D-Glucosyl-1,3,7-trihydroxyxanthen-9-one
Uniqueness
1,6,7-Trihydroxy-2,3-dimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other xanthone derivatives .
特性
CAS番号 |
183210-65-3 |
|---|---|
分子式 |
C15H12O7 |
分子量 |
304.25 g/mol |
IUPAC名 |
1,6,7-trihydroxy-2,3-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O7/c1-20-11-5-10-12(14(19)15(11)21-2)13(18)6-3-7(16)8(17)4-9(6)22-10/h3-5,16-17,19H,1-2H3 |
InChIキー |
TZKSXJLHDJMYHG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)

![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)

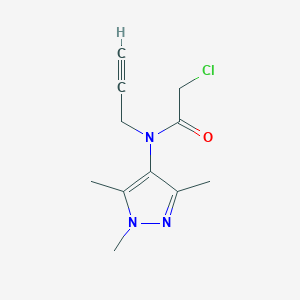

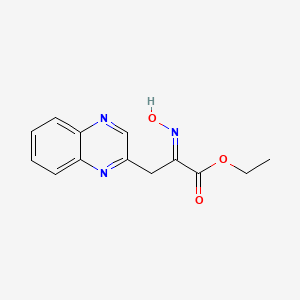
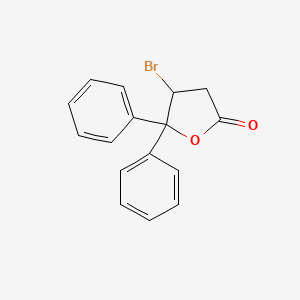
![N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B15210571.png)
